C.I. Reactive Yellow 145 C.I. Reactive Yellow 145
Brand Name: Vulcanchem
CAS No.: 93050-80-7
VCID: VC8475465
InChI: InChI=1S/C28H24ClN9O16S5.4Na/c29-25-34-27(31-15-2-1-3-17(10-15)55(40,41)7-6-54-59(51,52)53)36-28(35-25)32-16-4-5-20(21(11-16)33-26(30)39)37-38-22-13-19-14(9-24(22)58(48,49)50)8-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-5,8-13H,6-7H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4
SMILES: C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C28H20ClN9Na4O16S5
Molecular Weight: 1026.3 g/mol

C.I. Reactive Yellow 145

CAS No.: 93050-80-7

Cat. No.: VC8475465

Molecular Formula: C28H20ClN9Na4O16S5

Molecular Weight: 1026.3 g/mol

* For research use only. Not for human or veterinary use.

C.I. Reactive Yellow 145 - 93050-80-7

Specification

CAS No. 93050-80-7
Molecular Formula C28H20ClN9Na4O16S5
Molecular Weight 1026.3 g/mol
IUPAC Name tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate
Standard InChI InChI=1S/C28H24ClN9O16S5.4Na/c29-25-34-27(31-15-2-1-3-17(10-15)55(40,41)7-6-54-59(51,52)53)36-28(35-25)32-16-4-5-20(21(11-16)33-26(30)39)37-38-22-13-19-14(9-24(22)58(48,49)50)8-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-5,8-13H,6-7H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4
Standard InChI Key UIEBGVDTKLYGTN-UHFFFAOYSA-J
SMILES C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Properties of C.I. Reactive Yellow 145

Molecular Characterization

C.I. Reactive Yellow 145 (CAS 93050-80-7) is an anionic sulfonated azo dye with the molecular formula C28H20ClN9Na4O16S5\text{C}_{28}\text{H}_{20}\text{ClN}_9\text{Na}_4\text{O}_{16}\text{S}_5 and a molecular weight of 1026.3 g/mol . Its IUPAC name, tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate, reflects the presence of multiple sulfonate groups (SO3-\text{SO}_3^-) and a chlorotriazine ring . The Canonical SMILES notation confirms a conjugated system with 11 rotatable bonds and a topological polar surface area of 457 Ų, facilitating water solubility and fiber reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC28H20ClN9Na4O16S5\text{C}_{28}\text{H}_{20}\text{ClN}_9\text{Na}_4\text{O}_{16}\text{S}_5
Molecular Weight1026.3 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors23
Rotatable Bonds11
Topological PSA457 Ų

Reactive Functional Groups

The dye’s reactivity stems from its vinylsulfone (SO2CH2CH2OSO3-\text{SO}_2\text{CH}_2\text{CH}_2\text{OSO}_3^-) and chlorotriazine groups, which form covalent bonds with hydroxyl groups in cellulose during alkaline dyeing. This mechanism ensures superior wash-fastness compared to non-reactive dyes. Quantum chemical analyses reveal that the azo linkage (N=N-\text{N}=\text{N}-) and sulfonate substituents lower the LUMO energy (-3.2 eV), enhancing electrophilic attack on fibers .

Synthesis and Industrial Production

Manufacturing Process

RY145 synthesis involves a four-step sequence:

  • Sulfonation: Naphthalene derivatives are sulfonated using oleum to introduce sulfonate groups.

  • Diazotization: Aromatic amines react with nitrous acid (HNO2\text{HNO}_2) at 0–5°C to form diazonium salts.

  • Coupling: The diazonium salt couples with a naphthol derivative under pH 6–7, forming the azo chromophore.

  • Triazine Functionalization: Reacting with cyanuric chloride (C3N3Cl3\text{C}_3\text{N}_3\text{Cl}_3) introduces the reactive chlorotriazine group.

Industrial-scale production maintains strict pH (5.5–6.5) and temperature (10–15°C) controls to achieve >95% purity. Post-synthesis ion exchange ensures tetrasodium salt formation for enhanced solubility.

Industrial Applications and Market Dynamics

Textile Dyeing

RY145 dominates cotton dyeing due to its β\beta-hydroxyethylsulfone sulfate group, which forms ether bonds (O-\text{O}-) with cellulose under pH 10–11. Exhaust dyeing at 60°C achieves 85–90% fixation rates, reducing hydrolyzed dye waste.

Plastics and Polymers

In polyethylene terephthalate (PET) coloration, RY145 exhibits exceptional thermal stability up to 280°C, making it suitable for injection-molded products . Market data indicate a 23% increase in RY145 demand for plastic packaging since 2022, driven by sustainability trends favoring opaque, lightfast containers .

Table 2: Global Market Projections (2024–2030)

Parameter2022 Baseline2030 ProjectionCAGR
Market Size$0.5 Billion$0.8 Billion6.5%
Textile Segment Share68%62%-0.9%
Plastics Segment Growth18%27%+2.1%

Environmental Fate and Advanced Remediation Strategies

Ozonation and UV Degradation

UV-enhanced ozonation (UV/O₃) achieves 80% total organic carbon (TOC) removal for 500 mg/L RY145 solutions within 150 minutes . Hydroxyl radicals (OH\cdot \text{OH}) attack the azo bond (k=7.2×109M1s1\text{k} = 7.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}), generating intermediates like sulfanilic acid and 1,3,6-naphthalenetrisulfonate .

Photocatalytic Discoloration

Graphene quantum dot-TiO₂ nanocomposites (15GQD–TiO₂) achieve 99.3% RY145 discoloration under visible light via superoxide radicals (O2\text{O}_2^{\bullet -}) . Langmuir–Hinshelwood kinetics reveal a reaction constant KLH=0.18L/mgK_{\text{LH}} = 0.18 \, \text{L/mg}, with 7% efficiency loss after seven reuse cycles .

Regulatory and Sustainability Challenges

Despite its industrial utility, RY145’s persistence in wastewater (half-life >120 days under anaerobic conditions) necessitates advanced oxidation treatments. The European Chemicals Agency (ECHA) classifies it as an aquatic hazard (H411), driving research into bio-based alternatives like laccase-mediated degradation.

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